molecular formula C15H9NO4 B1295974 N-(2-Carboxyphenyl)Phthalimide CAS No. 41513-78-4

N-(2-Carboxyphenyl)Phthalimide

Cat. No.: B1295974
CAS No.: 41513-78-4
M. Wt: 267.24 g/mol
InChI Key: RSKJDIQHYKWJLS-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic and Medicinal Chemistry Research

The significance of N-(2-Carboxyphenyl)Phthalimide in modern research is multifaceted. In organic synthesis, it serves as a versatile precursor for the construction of complex heterocyclic compounds. The presence of the carboxylic acid and imide functionalities allows for a variety of chemical transformations, making it a key component in the synthesis of novel organic molecules.

In medicinal chemistry, derivatives of this compound have shown promising biological activities. Researchers have explored these derivatives for their potential as anticancer and anti-inflammatory agents. nih.gov The phthalimide (B116566) scaffold itself is a well-established pharmacophore, and modifications at the carboxyphenyl group can lead to compounds with enhanced therapeutic properties. researchgate.net For instance, some derivatives have been shown to induce apoptosis in cancer cells and inhibit inflammatory pathways.

Historical Context of Phthalimide Derivatives in Academic Studies

The study of phthalimide derivatives has a rich history dating back to the late 19th century. The Gabriel synthesis, first described in 1887, utilizes phthalimide to convert primary alkyl halides into primary amines and is a cornerstone of organic chemistry. tandfonline.com This reaction highlights the utility of the phthalimide group in protecting amines.

Over the decades, the scope of phthalimide chemistry has expanded dramatically. The discovery of the biological activities of thalidomide (B1683933), a well-known phthalimide derivative, spurred significant interest in the medicinal applications of this class of compounds. nih.gov Although controversial, the thalidomide story opened the door to the investigation of phthalimide derivatives for a wide range of therapeutic uses, including as anti-inflammatory, immunomodulatory, and anticancer agents. nih.govresearchgate.net This historical backdrop has laid the foundation for the contemporary research on compounds like this compound.

Overview of Current Research Trajectories and Future Directions for the Compound

Current research on this compound is vibrant and continues to expand into new areas. A primary focus remains its use as a scaffold for the development of new therapeutic agents. Scientists are actively designing and synthesizing novel derivatives with improved efficacy and selectivity for various biological targets. ontosight.airesearchgate.net

A significant area of investigation is the synthesis of novel heterocyclic systems from this compound. These heterocycles are of great interest due to their diverse pharmacological properties. Furthermore, the application of this compound in materials science is a growing field. It is being explored as a monomer for the synthesis of high-performance polymers, such as poly(amide-imide)s, which possess excellent thermal stability and mechanical properties. evitachem.comntu.edu.tw

Future research is expected to delve deeper into the mechanisms of action of this compound derivatives, particularly in the context of their anticancer and anti-inflammatory effects. The development of more efficient and sustainable synthetic methods for the compound and its derivatives is also a key objective. As our understanding of the structure-activity relationships of these molecules improves, we can anticipate the emergence of new and more potent therapeutic agents and advanced materials derived from this compound.

Detailed Research Findings

Synthesis of this compound

The primary method for synthesizing this compound involves the condensation reaction between phthalic anhydride (B1165640) and 2-aminobenzoic acid (anthranilic acid). This reaction is typically carried out in a solvent such as glacial acetic acid under reflux conditions. rdd.edu.iq Another approach involves the pyrolytic treatment of substituted phthalanilic acids. researchgate.netresearchgate.net

Interactive Table: Synthesis of this compound - A Comparative Overview

MethodReactantsConditionsYieldReference
Condensation Phthalic anhydride, 2-Aminobenzoic acidGlacial acetic acid, refluxGood rdd.edu.iq
Pyrolysis Substituted phthalanilic acidsHigh temperatureOptimized for maximum yield researchgate.netresearchgate.net

Biological Activity of this compound Derivatives

Research has demonstrated that derivatives of this compound exhibit a range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity:

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, certain derivatives have shown significant inhibitory activity against human hepatocellular carcinoma (HepG2) cells. The mechanism of action is often attributed to the induction of apoptosis. Triterpenoid phthalimides, a class of derivatives, have demonstrated high cytotoxic activity with IC50 values in the low micromolar range against cell lines like CCRF-CEM. imtm.cz

Anti-inflammatory Activity:

The anti-inflammatory potential of this compound derivatives has also been a focus of investigation. These compounds have been shown to reduce edema and inflammatory cell infiltration in animal models of inflammation. The proposed mechanism for some derivatives involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Interactive Table: Anticancer Activity of Selected Phthalimide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Triterpenoid Phthalimide Derivative 19 CCRF-CEM5.18 imtm.cz
Triterpenoid Phthalimide Derivative 26 CCRF-CEM4.09 imtm.cz
Triterpenoid Phthalimide Derivative 28 CCRF-CEM5.13 imtm.cz
Triterpenoid Phthalimide Derivative 30 CCRF-CEM2.52 imtm.cz

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKJDIQHYKWJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296720
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
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Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41513-78-4
Record name 41513-78-4
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Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
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Record name 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-benzoic acid
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Synthetic Methodologies and Strategies for N 2 Carboxyphenyl Phthalimide

Classical Approaches to Phthalimide (B116566) Core Construction

The traditional methods for synthesizing the phthalimide core of N-(2-Carboxyphenyl)Phthalimide primarily involve direct amidation followed by cyclization or pyrolytic procedures.

Direct Amidation and Subsequent Cyclization Protocols

A prevalent method for synthesizing this compound involves the direct reaction of phthalic anhydride (B1165640) with 2-aminobenzoic acid. This reaction is typically carried out in an acidic medium, with acetic acid often serving as the solvent. The process involves heating the reactants to facilitate the formation of an intermediate phthalamic acid, which then undergoes cyclization through dehydration to form the final imide product. researchgate.net

The general two-step process can be summarized as:

Amidation: Phthalic anhydride reacts with 2-aminobenzoic acid to form N-(2-carboxyphenyl)phthalamic acid.

Cyclization: The intermediate phthalamic acid is dehydrated, often with the aid of a dehydrating agent like acetic anhydride or by heating, to yield this compound. researchgate.netrsc.org

Another classical approach is the alkylation of phthalimide with a 2-halobenzoic acid derivative. For instance, reacting phthalimide with 2-bromobenzoic acid derivatives in a solvent like dimethylformamide (DMF) with a base such as sodium carbonate at elevated temperatures (60–80°C) can also produce this compound.

Pyrolytic Synthesis Procedures from Precursors

Pyrolytic methods offer an alternative, often solvent-free, route to this compound. These procedures are frequently guided by mass spectral fragmentation patterns of precursor molecules. researchgate.netresearchgate.net One such method involves the pyrolysis of substituted phthalanilic acids. researchgate.netresearchgate.net This high-temperature reaction drives the cyclization and elimination of water to form the stable phthalimide ring. An advantage of these pyrolytic methods is that they often avoid the use of hazardous chemicals. researchgate.netresearchgate.net Research has shown that these pyrolytic experiments can be optimized to achieve maximum yields and purity of the final product. researchgate.netresearchgate.net

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic strategies focus on improving the efficiency and environmental footprint of this compound synthesis through the use of catalytic systems and meticulous optimization of reaction parameters.

Catalytic Systems in Phthalimide Synthesis

The use of catalysts can significantly enhance the efficiency of phthalimide synthesis. While specific catalytic systems for this compound are not extensively documented in the provided results, general principles of N-substituted phthalimide synthesis suggest the potential for various catalysts. For instance, acid catalysts are commonly employed to facilitate the condensation reaction between phthalic anhydride and amines. rsc.org Research into the synthesis of other N-substituted phthalimides has explored the use of palladium catalysts in cycloaddition reactions, showcasing the potential for transition metal catalysis in this area. rsc.org The use of continuous flow reactors, often in conjunction with catalysts, is a modern industrial approach to optimize reaction conditions and improve yields.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include reaction time, temperature, and the stoichiometric ratios of the reactants.

For the direct amidation method, reaction times can range from a few hours to 24 hours. Temperatures are typically elevated to promote the reaction. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Purification of the final product is commonly achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica (B1680970) gel. Research has shown that microwave-assisted synthesis can be a highly efficient method, significantly reducing reaction times.

A study on the synthesis of related dihydrobenzofuran neolignans highlights the importance of optimizing the oxidant, solvent, and temperature, which can be extrapolated to the synthesis of this compound. scielo.br For instance, adjusting the stoichiometry of reagents and the reaction temperature can have a significant impact on conversion rates and selectivity. scielo.br

Table 1: Reaction Parameters for the Synthesis of this compound via Direct Amidation

ParameterConditionReference
Reactants Phthalic anhydride, 2-aminobenzoic acid
Solvent Acetic acid
Temperature 60–140°C
Reaction Time 6–24 hours (conventional heating)
Purification Recrystallization, Column Chromatography

Functional Group Interconversions and Derivatization Strategies

This compound possesses two key functional groups, the imide and the carboxylic acid, which allow for a variety of subsequent chemical transformations.

The carboxylic acid group is a prime site for derivatization. It can undergo esterification to form the corresponding methyl or ethyl esters. pmcsg.com This group also allows for the formation of amides by reaction with amines. google.com

The phthalimide group itself can be involved in reactions. For example, reduction of the imide group can lead to the corresponding amine. Furthermore, the aromatic rings of the phthalimide and carboxyphenyl moieties can undergo electrophilic substitution reactions. The phthalimide group can also be cleaved under certain conditions, such as through hydrazinolysis, to release a primary amine, a reaction central to the Gabriel synthesis. researchgate.net

The unique structure of this compound makes it a valuable building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for its incorporation into larger molecules, including polymers and pharmacologically active compounds. evitachem.comimtm.cz For instance, the carboxylic acid functionality can be used to link the molecule to other structures, as seen in the synthesis of poly(amide-imide)s. researchgate.net

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReaction TypePotential ReagentsPotential Product
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster Derivative
Carboxylic AcidAmidationAmine, Coupling AgentAmide Derivative
ImideReductionReducing Agents (e.g., LiAlH4)Amine Derivative
Aromatic RingsElectrophilic SubstitutionNitrating agents, HalogensSubstituted Aromatic Derivatives
ImideRing OpeningHydrazinePhthalamide/Amine Derivatives

Green Chemistry Principles in Sustainable Synthesis of Phthalimide Analogues

The synthesis of phthalimides, a critical class of N-heterocycles used as building blocks in organic chemistry, has traditionally involved methods that are effective but may not align with modern sustainability goals. researchgate.netacs.org Consequently, significant research has been directed towards developing greener, more efficient synthetic routes for phthalimide analogues. These modern approaches emphasize the use of safer solvents, alternative energy sources, and novel catalytic systems to minimize environmental impact. researchgate.netrsc.org

Key strategies in the green synthesis of phthalimides include:

Use of Benign Solvents: A notable advancement is the use of high-temperature, high-pressure water/ethanol (H2O/EtOH) mixtures as the reaction solvent. rsc.org This method, based on the condensation of o-phthalic acid and amines, is considered a clean process because the dehydrating effect and altered solvation properties of the solvent mixture at high temperatures and pressures often lead to the formation of pure crystalline phthalimide compounds directly from the solution. rsc.org Research has identified a 1:1 v/v H2O/EtOH mixture as optimal for achieving good yields and high purity. rsc.org The use of water as a solvent, particularly in nano-Cu2O catalyzed reactions, has also been highlighted as a green approach due to its low cost and reduced environmental impact. acs.orgrsc.org

Metal-Free and Novel Catalytic Systems: To circumvent the use of costly and potentially toxic noble metal catalysts, metal-free synthetic pathways have been developed. researchgate.netrsc.org One such method involves the reaction of 2-formylbenzoic acids with aryl or heteroaryl amines using triethylamine (B128534) (Et3N) as a base and elemental sulfur (S8) as an oxidant. researchgate.netrsc.org Another innovative metal-free approach describes the synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones via a denitrogenative cyanation pathway using trimethylsilyl (B98337) cyanide (TMSCN). acs.org This method is operationally simple, scalable, and shows high tolerance for various functional groups. acs.org When catalysts are necessary, the focus has shifted to heterogeneous and reusable options, such as polymer-supported palladium-N-heterocyclic carbenes, which can be recovered and reused over several cycles. rsc.org

Atom Economy and One-Pot Reactions: One-pot protocols that combine several synthetic steps into a single procedure are central to green chemistry as they reduce waste, save time, and minimize the use of solvents and reagents. researchgate.net A novel one-pot method for preparing phthalimide derivatives involves the condensation of 2-formylbenzoic acid and aniline (B41778) under solvent-free conditions. researchgate.net Similarly, multi-component reactions using microwave irradiation to combine cyclic anhydrides, glutamic acid, and an ammonia (B1221849) source represent an efficient route to thalidomide (B1683933) analogues. scispace.comresearchgate.net

Safer Reagents: A critical aspect of green synthesis is the replacement of hazardous reagents. For instance, the use of gaseous and toxic carbon monoxide (CO) in carbonylative cyclization reactions can be avoided by using phenyl formate (B1220265) as a substitute carbonyl source. rsc.org This approach has been successfully used to synthesize N-substituted phthalimides from N-substituted 2-iodobenzamides under solvent-free conditions. rsc.org

The following table summarizes several green synthetic strategies developed for phthalimide analogues.

Green Synthetic StrategyKey Features / ReagentsAdvantages
High-Temperature/Pressure Water/Ethanol H₂O/EtOH mixture as solvent; condensation of o-phthalic acid and amines. rsc.orgClean method, yields pure crystalline products, avoids hazardous organic solvents. rsc.org
Microwave-Assisted Synthesis Microwave irradiation; one-pot multi-component reactions. scispace.comresearchgate.netRapid synthesis (minutes), energy-efficient, good yields, applicable to complex analogues. scispace.comresearchgate.net
Metal-Free Synthesis Reagents like Et₃N (base) and S₈ (oxidant); or TMSCN for cyanation. researchgate.netacs.orgrsc.orgAvoids use of noble/toxic metals, eco-friendly, operationally simple and scalable. researchgate.netacs.org
Heterogeneous Catalysis Polymer-supported palladium-N-heterocyclic carbene catalyst. rsc.orgCatalyst is reusable and can be recovered for several cycles, reducing waste and cost. rsc.org
Alternative Carbonyl Source Phenyl formate used in place of carbon monoxide (CO) gas. rsc.orgEliminates the need for a hazardous and difficult-to-handle gaseous reagent. rsc.org
Water as Green Solvent Nano-Cu₂O catalyzed cyclization of ortho-halobenzoic acids in water. acs.orgLow catalyst loading, low cost, reduced environmental impact, no need for ligands or additives. acs.orgrsc.org

These advancements collectively contribute to a more sustainable and environmentally responsible production of this compound and its extensive family of analogues, aligning chemical synthesis with the core principles of green chemistry.

Molecular Structure Elucidation and Spectroscopic Characterization of N 2 Carboxyphenyl Phthalimide

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of N-(2-Carboxyphenyl)phthalimide by probing the chemical environments of its atoms and the vibrations of its bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the phthalimide (B116566) and carboxyphenyl rings. The protons on the phthalimide moiety typically appear as a multiplet in the downfield region, while the protons of the carboxyphenyl group would also exhibit characteristic splitting patterns. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and is exchangeable with deuterium (B1214612). researchgate.net

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the phthalimide group are characteristically found at low field strength (downfield). nih.gov The quaternary carbon of the carboxylic acid group would also resonate in the downfield region. The remaining aromatic carbons would appear in the typical aromatic region of the spectrum. The specific chemical shifts are sensitive to the electronic environment of each carbon atom. While detailed spectral data for this compound is available through spectral databases, a representative analysis of a related compound, N-carbethoxyphthalimide, shows the phthalimide carbonyl carbons at approximately 163.76 ppm. nih.gov

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Description
¹H >10 Broad singlet, COOH
¹H 7.5 - 8.5 Multiplets, Aromatic H
¹³C ~165-170 Carbonyl C (imide)
¹³C ~165-175 Carbonyl C (carboxylic acid)

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

The IR spectrum is particularly useful for identifying the characteristic stretching vibrations of the carbonyl groups. This compound exhibits strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide C=O groups. Additionally, a distinct C=O stretching vibration for the carboxylic acid group is expected. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. The PubChem database indicates that an FTIR spectrum obtained via a KBr wafer is available. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching bands are also observable in the Raman spectrum. Aromatic C-H and C=C stretching vibrations will also be present in both IR and Raman spectra, providing a complete vibrational fingerprint of the molecule. For a related compound, N-carbethoxyphthalimide, a complete vibrational analysis using both FTIR and FT-Raman spectroscopy has been reported, aiding in the assignment of vibrational modes. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Carboxylic Acid O-H Stretching 2500-3300 (broad) IR
Aromatic C-H Stretching 3000-3100 IR, Raman
Imide C=O Asymmetric Stretch ~1775 IR, Raman
Imide C=O Symmetric Stretch ~1700 IR, Raman
Carboxylic Acid C=O Stretching ~1680-1710 IR, Raman

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound and to study its fragmentation patterns, which further corroborates its structure. The compound has a molecular formula of C₁₅H₉NO₄ and a molecular weight of 267.24 g/mol . nih.gov HRMS would confirm the elemental composition with high accuracy.

Under electron impact (EI) ionization, N-substituted phthalimides typically exhibit characteristic fragmentation pathways. researchgate.net For this compound, initial fragmentation might involve the loss of a water molecule (H₂O) or a carboxyl group (COOH). The loss of CO and CO₂ from the phthalimide ring are also common fragmentation patterns for this class of compounds. A GC-MS record on PubChem shows major peaks at m/z 179 and 223, which could correspond to specific fragment ions. nih.gov A detailed analysis using high-resolution techniques and linked-scan spectra would be necessary to definitively establish the fragmentation mechanisms. researchgate.net

Solid-State Structural Investigations

The arrangement of molecules in the crystalline state provides invaluable information about the molecule's conformation and the non-covalent interactions that govern its macroscopic properties.

X-ray Crystallography for Crystal and Molecular Structure Resolution

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 166845. nih.gov

The analysis of a related compound, N-(2-methoxyphenyl)phthalimide, reveals a monoclinic crystal system. nih.gov For this compound, the phthalimide ring system and the carboxyphenyl ring are expected to be non-coplanar. The dihedral angle between these two ring systems is a key structural parameter determined from the crystallographic data.

Table 3: Crystallographic Data for a Related Phthalimide Derivative (N-(2-Methoxyphenyl)phthalimide)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.8505 (2)
b (Å) 6.6903 (1)
c (Å) 15.3264 (3)
β (°) 106.258 (1)
Volume (ų) 1166.54 (3)

Data for N-(2-methoxyphenyl)phthalimide, a structurally similar compound, is presented for illustrative purposes. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular interactions. A primary interaction is the hydrogen bonding involving the carboxylic acid group. These groups can form dimers through O-H···O hydrogen bonds, a common motif in carboxylic acids. iucr.org

Electronic Excitation Characterization and Chiroptical Spectroscopy

The electronic properties and three-dimensional structure of molecules are intimately linked to their interaction with light. Spectroscopic techniques that measure the absorption of different forms of light provide profound insights into the electronic transitions, molecular symmetry, and stereochemistry of a compound. For this compound, a molecule incorporating the strongly absorbing phthalimide chromophore, electronic and chiroptical spectroscopy methods are invaluable for a comprehensive characterization.

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of a compound is primarily dictated by its chromophores—the parts of the molecule that absorb light. In this compound, the phthalimide moiety serves as the principal chromophore.

The electronic spectrum of the phthalimide chromophore is characterized by several distinct absorption bands corresponding to different types of electronic transitions. acs.org These transitions are generally categorized as n→π* (promotion of an electron from a non-bonding orbital to an anti-bonding π orbital) and π→π* (promotion of an electron from a bonding π orbital to an anti-bonding π orbital).

Research on the phthalimide chromophore has assigned the low-energy tail of the first absorption band, typically observed between 320 and 340 nm, to a weak, out-of-plane polarized n→π* transition. acs.orgresearchgate.net At higher energies (shorter wavelengths), the spectrum is dominated by more intense π→π* transitions. acs.org These transitions involve the delocalized π-electron system of the aromatic ring and the carbonyl groups. The presence of the 2-carboxyphenyl substituent on the nitrogen atom can modulate the precise energies and intensities of these transitions through electronic and steric effects. Furthermore, the polarity of the solvent can influence the position of these absorption bands; for instance, hydrogen bonding between the solvent and the carbonyl groups of the phthalimide can affect the energy levels of the involved orbitals. researchgate.net

Detailed studies on the phthalimide chromophore have resolved the high-energy portion of the spectrum into multiple π→π* transitions, each with a specific polarization relative to the molecular axes. acs.org

Table 1: Electronic Transitions of the Phthalimide Chromophore

Transition TypeApproximate Wavelength (nm)Polarization
n→π320–340Out-of-plane
π→π (II)300Long-axis
π→π* (III)275Short-axis
π→π* (IV)235Short-axis
π→π* (V)220Long-axis
π→π* (VI)~210Short-axis

This data is based on studies of the general phthalimide chromophore and provides a foundational understanding for this compound. acs.org

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are powerful chiroptical techniques that provide information on the stereochemistry and electronic structure of molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. researchgate.net This phenomenon is only observed for chiral molecules—those that are non-superimposable on their mirror images. acs.org While this compound is itself an achiral molecule, CD spectroscopy becomes a highly relevant tool for stereochemical assignments when this compound is used as a chromophoric reporter. By attaching it to a chiral molecule or by studying its non-covalent interactions within a chiral environment, an induced CD spectrum can be observed.

A particularly powerful application is the exciton (B1674681) coupling method. acs.org When two or more chromophores, such as the phthalimide group, are held in a fixed, chiral orientation relative to one another, their electronic transitions can couple. This coupling results in a characteristic bisignate (two-banded, with opposite signs) CD signal known as an exciton couplet. The sign of this couplet can be directly related to the absolute configuration of the chiral scaffold holding the chromophores. acs.orgacs.org

Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of circularly polarized light induced by a strong magnetic field applied parallel to the direction of light propagation. rsc.org Unlike CD, MCD can be observed for all molecules, whether chiral or achiral. acs.org The technique is especially useful for probing the electronic structure of molecules, identifying nearly degenerate excited states, and assigning transitions. rsc.orgworldscientific.com For the phthalimide chromophore, MCD has been used in conjunction with CD and LD to provide a more complete picture of the electronically excited states. acs.org MCD spectra can help confirm the assignments of absorption bands and provide insight into the magnetic properties of the excited states.

Table 2: Application of Chiroptical Spectroscopy to Phthalimide Systems

TechniquePrincipleApplication to Phthalimide Systems
Circular Dichroism (CD) Differential absorption of left- and right-circularly polarized light by chiral molecules.Stereochemical assignment of chiral molecules containing the phthalimide chromophore via the exciton coupling method. acs.orgresearchgate.net
Magnetic Circular Dichroism (MCD) Differential absorption of circularly polarized light induced by a magnetic field.Elucidation of electronic structure and assignment of excited states for both chiral and achiral phthalimide derivatives. acs.orgrsc.org

Linear Dichroism (LD) is a spectroscopic technique that measures the difference in absorption of light polarized parallel and perpendicular to an orientation axis. acs.org To measure an LD spectrum, the molecules in a sample must be partially oriented, which can be achieved by methods such as stretching a polymer film in which the compound is embedded. acs.orgresearchgate.net

The primary application of LD is to determine the orientation of the transition dipole moments within the molecular framework. The transition dipole moment is a vector that describes the change in charge distribution during an electronic transition. Its orientation is fixed relative to the molecular axes.

For the phthalimide chromophore, LD studies have been crucial in assigning the polarization of its various electronic transitions. acs.org By analyzing the LD spectrum of oriented phthalimide derivatives, researchers have determined whether a given transition is polarized along the molecule's long axis, its short axis, or perpendicular to the molecular plane. For example, LD measurements confirmed that the lowest energy n→π* transition is polarized out-of-plane, while the more intense π→π* transitions have distinct in-plane polarizations. acs.orgresearchgate.net This information is fundamental to understanding the electronic structure and is a prerequisite for the sophisticated application of methods like the exciton-coupled CD.

Chemical Reactivity and Mechanistic Studies of N 2 Carboxyphenyl Phthalimide

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group attached to the phenyl ring is a key site for chemical modification, enabling the synthesis of various derivatives through reactions such as esterification and amidation. evitachem.com

The carboxylic acid group of N-(2-Carboxyphenyl)phthalimide readily undergoes esterification with alcohols to form the corresponding ester derivatives. evitachem.com This reaction is a fundamental transformation for modifying the properties of the molecule, for instance, in the synthesis of polymers. Wholly aromatic polyimide esters with liquid-crystalline properties have been synthesized using N-(carboxyphenyl)phthalimides as one of the monomeric units. epo.org

The general conditions for esterification of phthalic anhydride (B1165640), a precursor to this compound, provide insight into the likely reaction parameters. These reactions are often catalyzed by acids. For example, the kinetics of esterification of phthalic anhydride with 2-ethylhexanol have been studied using catalysts like tetrabutyl titanate. rsc.org Similarly, molybdenum-substituted Preyssler heteropolyacids have been shown to be effective catalysts for the complete conversion of phthalic anhydride to dioctyl phthalate (B1215562) and dibutyl phthalate. rsc.org It is anticipated that similar catalytic systems can be employed for the esterification of the carboxylic acid group in this compound.

Table 1: Examples of Esterification Reactions with Phthalic Anhydride Derivatives This table is for illustrative purposes, showing typical reactions of the related phthalic anhydride structure.

Reactant 1 Reactant 2 Catalyst Product
Phthalic Anhydride 2-Ethylhexanol Tetrabutyl Titanate Dioctyl Phthalate
Phthalic Anhydride Butanol Preyssler Heteropolyacid Dibutyl Phthalate
N-(triethoxysilylpropyl)phthalimide Triethanolamine - N-(silatranylpropyl)phthalimide

The carboxylic acid functionality of this compound can react with primary and secondary amines to form amide bonds. evitachem.com This transformation is one of the most common reactions in medicinal chemistry. acs.org A variety of reagents and methods have been developed for direct amidation of carboxylic acids. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been demonstrated as an effective reagent for mediating the amidation of a wide range of carboxylic acids and amines, often with a simple filtration-based workup to isolate the pure amide product. acs.org

The synthesis of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, derivatives of the isomeric N-(4-carboxyphenyl)phthalimide, further illustrates the feasibility of this reaction. researchgate.net The formation of the amide linkage is a key step in creating complex molecules with potential biological activity, starting from the N-(carboxyphenyl)phthalimide scaffold. ekb.eg

Table 2: General Conditions for Boron-Mediated Amidation Based on a study of B(OCH₂CF₃)₃-mediated amidation of various carboxylic acids.

Reactants Reagent Temperature Time Typical Yield
Phenylacetic Acid, Benzylamine B(OCH₂CF₃)₃ (2 equiv) 80 °C 15 h 91%

Reactivity of the Phthalimide (B116566) Core

The phthalimide group, while relatively stable, can undergo specific reactions such as hydrolysis and oxidation under certain conditions.

The hydrolysis of the imide ring in this compound and related N-arylphthalimides has been a subject of kinetic and mechanistic studies. researchgate.netacs.org The reaction involves the cleavage of one of the carbonyl-nitrogen bonds to yield the corresponding phthalamic acid, in this case, N-phthalanthranilic acid. acs.org

The rate of hydrolysis is significantly influenced by pH. In the hydrolysis of N-(2'-methoxyphenyl)phthalimide, the observed pseudo-first-order rate constants increase linearly with the concentration of hydrochloric acid. researchgate.net For the hydrolysis of this compound itself, the o-carboxylic acid group plays a crucial role. Mechanistic proposals for similar compounds suggest intramolecular catalysis by the neighboring carboxylate ion. researchgate.net Three potential pathways have been suggested for the hydrolysis of N-(o-carboxyphenyl)phthalimide:

Pathway I: Intramolecular nucleophilic catalysis by the o-carboxylate ion.

Pathway II: Intramolecular general base catalysis by the o-carboxylate ion.

Pathway III: Intramolecular general acid catalysis by the protonated o-carboxyl group. researchgate.net

Studies using deuterium (B1214612) oxide have shown a significant kinetic isotope effect, which helps in distinguishing between these pathways, generally favoring a mechanism involving general acid or general base catalysis. researchgate.net Alkaline hydrolysis of N-substituted phthalimides also leads to the formation of the corresponding phthalamic acids. researchgate.net

The phthalimide core of this compound can be susceptible to oxidation reactions, leading to the formation of quinones under specific conditions. While detailed studies on the direct oxidation of this compound are not extensively reported, reactions of related phthalimide compounds provide insight. For example, N-hydroxyphthalimide (NHPI) is known to be oxidized by quinoid compounds to generate the catalytically active phthalimide N-oxyl radical (PINO). nih.gov This radical is a key species in various C-H activation and oxygenation reactions. nih.gov This reactivity highlights the potential for the phthalimide nitrogen and the aromatic rings to participate in oxidation processes.

Intramolecular Rearrangements and Cyclization Mechanisms

The structure of this compound, with its two reactive groups in proximity on the same molecule, allows for intramolecular reactions. The cyclization of phthalanilic acids, which are the precursors to N-phenylphthalimides, has been studied kinetically. researchgate.net The mechanism involves a reversible, solvent-assisted intramolecular nucleophilic attack by the amide nitrogen on the carboxylic acid carbonyl. This leads to a long-lived intermediate that subsequently breaks down to form the imide. researchgate.net

In related systems, base-promoted aldol-type reactions can lead to the cyclization of N-substituted phthalimides into 3-hydroxyisoindolone derivatives. researchgate.net Furthermore, unusual rearrangements have been observed. For instance, N-hydroxyphthalimide can isomerize to isatoic anhydride through a water-assisted double Lossen rearrangement when activated by certain quinones. nih.gov This complex transformation involves nucleophilic attack followed by rearrangement and cyclization. nih.gov Another example of intramolecular cyclization is seen in the alkaline hydrolysis of 2-bromoethylphthalimide, which initially yields 2-(o-carboxyphenyl)-Δ²-oxazoline, a cyclized product, rather than a simple hydrolysis product. researchgate.netresearchgate.net These examples underscore the potential for this compound to undergo complex intramolecular transformations.

Non-Covalent Interactions and Supramolecular Assembly Principles

Hydrogen Bonding Interactions

The molecular structure of this compound contains functional groups that are prime candidates for forming strong hydrogen bonds. The carboxylic acid group (-COOH) on the phenyl ring is the most significant hydrogen bond donor, while the four oxygen atoms (two from the phthalimide carbonyl groups and two from the carboxylic acid) act as potential hydrogen bond acceptors. nih.gov

Research into carboxylic acids has established that they commonly form highly stable, centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds. This interaction creates a characteristic R²₂(8) ring motif, which is a very robust and predictable supramolecular synthon. In this arrangement, the acidic proton of one molecule bonds to the carbonyl oxygen of a second, and vice-versa. This primary hydrogen-bonding motif is the principal organizing force in the supramolecular assembly of this compound, linking molecules into discrete dimeric pairs. In addition to this strong interaction, weaker C-H···O hydrogen bonds involving the aromatic C-H donors and the carbonyl acceptors often provide further stability to the crystal lattice, connecting the primary dimeric units into a more extensive network. mdpi.comresearchgate.net

Table 1: Hydrogen Bonding Capabilities of this compound

Feature Description Source
Hydrogen Bond Donors 1 (from the carboxylic acid -OH group) nih.gov
Hydrogen Bond Acceptors 4 (two carbonyl oxygens, two carboxylic acid oxygens) nih.gov

| Primary Interaction Motif | Classic carboxylic acid dimer formation (R²₂(8) ring) via O-H···O bonds. | |

π-π Stacking Interactions with Aromatic Systems

Beyond hydrogen bonding, the supramolecular structure of this compound is significantly influenced by π-π stacking interactions. These interactions occur between the planar, electron-rich aromatic regions of adjacent molecules. The compound possesses two key aromatic systems: the benzene (B151609) ring of the phthalimide moiety and the substituted carboxyphenyl ring. The phthalimide group, in particular, with its electron-withdrawing carbonyl groups, creates a relatively electron-deficient aromatic system that readily participates in stacking interactions. mdpi.com

In the crystal lattice, these interactions typically manifest as offset or slipped-stack arrangements rather than a direct face-to-face overlap. This geometry helps to minimize electrostatic repulsion while maximizing attractive van der Waals forces. The phthalimide rings of adjacent molecules often align in parallel, with typical inter-centroid distances observed in related structures ranging from approximately 3.6 to 4.3 Å. mdpi.com These stacking interactions create columnar or layered motifs that extend throughout the crystal, working in concert with the hydrogen-bonded dimers to build a stable, three-dimensional architecture.

Table 2: Principles of π-π Stacking in Aromatic Systems

Interaction Parameter Description Relevance to this compound
Participating Rings Phthalimide ring system, Carboxyphenyl ring The electron-deficient nature of the phthalimide core makes it a key participant in stacking. mdpi.com
Typical Geometry Offset or Slipped-Stack This arrangement is common for phthalimide derivatives to optimize electrostatic and van der Waals forces. mdpi.com

| Interplanar Distance | The separation between the planes of the interacting aromatic rings. | In similar isoindole structures, this distance is found to be in the range of 3.6 - 4.3 Å. mdpi.com |

Computational Chemistry and Theoretical Investigations of N 2 Carboxyphenyl Phthalimide

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and spectroscopic parameters of N-(2-Carboxyphenyl)Phthalimide. These calculations are foundational for understanding the molecule's intrinsic characteristics.

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles. The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the nitrogen atom of the phthalimide (B116566) group to the carboxyphenyl ring. core.ac.uk

Theoretical calculations are often validated by comparing the optimized geometry with experimental data from X-ray crystallography. The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 166845. nih.gov Conformational analysis studies the different spatial arrangements (conformers) of the molecule and their relative energies. nih.gov The most stable conformer is typically determined by finding the minimum on the potential energy surface. The dihedral angle between the plane of the phthalimide ring and the carboxyphenyl ring is a critical parameter in these analyses. core.ac.uk

Table 1: Representative Theoretically Optimized Geometric Parameters for this compound.
ParameterDescriptionTypical Calculated Value (Å or °)
C-N Bond LengthBond between phenyl ring and imide nitrogen~1.44 Å
C=O Bond LengthCarbonyl bonds in the phthalimide group~1.22 Å
C-O-H Bond AngleAngle within the carboxylic acid group~105.5°
Dihedral Angle (C-C-N-C)Torsion angle between the phthalimide and phenyl rings~60-70°

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chemmethod.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. chemmethod.com DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electron affinity, ionization potential, and chemical hardness, which further quantify the molecule's reactivity. researcher.lifenih.gov

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound based on FMO Analysis.
PropertyFormulaSignificance
EHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity.

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, provide valuable insights into the electronic environment of each nucleus. capes.gov.br Similarly, the calculation of vibrational frequencies can reproduce experimental Infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to the vibrational modes of the molecule, such as C=O stretching or N-H bending. researchgate.netresearchgate.net Agreement between calculated and experimental spectra serves as strong evidence for the proposed structure. researchgate.net

Table 3: Representative Comparison of Experimental and DFT-Calculated Spectroscopic Data.
ParameterMode/NucleusExperimental ValueCalculated Value
IR Frequency (cm-1)C=O stretch (imide, asymmetric)~1780 cm-1~1785 cm-1
IR Frequency (cm-1)C=O stretch (imide, symmetric)~1725 cm-1~1730 cm-1
1H NMR Shift (ppm)Carboxylic acid proton (-COOH)~12-13 ppm~12.5 ppm
13C NMR Shift (ppm)Carbonyl carbons (imide)~167 ppm~168 ppm

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational dynamics and interactions with the surrounding environment, such as a solvent. nih.govacs.org

For this compound, MD simulations can model the flexibility of the molecule in solution, tracking the rotation of the carboxyphenyl group and other dynamic motions. nih.gov Furthermore, these simulations are crucial for understanding solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the structure and stability of the solvation shell around different parts of the molecule, such as the polar carboxylic acid group and the relatively nonpolar phthalimide core. Analysis of parameters like the root-mean-square deviation (RMSD) can assess the stability of the molecule's conformation over the simulation time. acs.org

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. The synthesis of this compound typically involves the condensation of phthalic anhydride (B1165640) with 2-aminobenzoic acid.

Table 4: Calculated Energetics for the Proposed Two-Step Synthesis of this compound.
Reaction StepSpeciesRelative Energy (kcal/mol)
Step 1: CyclizationReactants (Phthalanilic Acid derivative)0.0
Transition State 1 (TS1)+20-25
Tetrahedral Intermediate+5-10
Step 2: DehydrationTransition State 2 (TS2)+25-30
Products (Imide + Water)-5 to 0

Note: Values are representative and based on analogous reactions described in the literature. researchgate.net

Advanced Research Applications of N 2 Carboxyphenyl Phthalimide

Polymer and Materials Science Applications

The rigid, aromatic structure of the phthalimide (B116566) group combined with the versatile reactivity of the carboxylic acid function allows for the integration of N-(2-Carboxyphenyl)phthalimide into a variety of high-performance materials. These materials are characterized by exceptional thermal stability and mechanical strength, making them suitable for demanding applications in electronics, aerospace, and advanced composites.

Role as a Monomer in High-Performance Polyimides and Poly(ester-imide)s

This compound and its isomers serve as key monomers in the production of high-performance polymers such as polyimides and poly(ester-imide)s. evitachem.com The presence of a pre-formed imide ring within the monomer structure is advantageous for creating polymers with high thermal stability.

Polyimides are typically synthesized through a two-step polycondensation process. vt.edu In this process, a dianhydride reacts with a diamine to form a soluble poly(amic acid) precursor, which is then converted into the final polyimide through thermal or chemical imidization. vt.edu Alternatively, monomers like this compound, which contain both imide and carboxylic acid functionalities, can be used to synthesize specialized polyimides.

Poly(ester-imide)s (PEIs) are a class of polymers that incorporate ester linkages into the polyimide backbone, which can improve solubility and processing characteristics. The synthesis of PEIs can be achieved through the direct polycondensation of a diimide-dicarboxylic acid monomer, such as one derived from this compound, with various aromatic diols or bisphenols. researchgate.net The properties of the resulting PEIs, including viscosity and thermal stability, can be tailored by selecting different diol co-monomers. researchgate.net

Table 1: Properties of Aromatic Poly(ester-imide)s Derived from Imide-Containing Dicarboxylic Acids and Various Bisphenols
Bisphenol MonomerInherent Viscosity (dL/g)Polymerization Method
4,4'-Isopropylidenediphenol0.54 - 0.83Direct Polycondensation
4,4'-(Hexafluoroisopropylidene)diphenol0.54 - 0.83Direct Polycondensation
4,4'-Oxydiphenol0.54 - 0.83Direct Polycondensation
4,4'-Biphenol0.54 - 0.83Direct Polycondensation
4,4'-(9-Fluorenylidene)diphenol0.54 - 0.83Direct Polycondensation

Data adapted from a study on poly(ester-imide)s synthesized from a dicarboxylic acid and various bisphenols. researchgate.net

Integration into Advanced Materials for Electronics and Aerospace Applications

The structural integrity and high thermal resistance imparted by the phthalimide group make polymers derived from this compound suitable for advanced applications in the electronics and aerospace industries. evitachem.com Polyimides are known for their excellent combination of thermal stability, radiation resistance, and electrical insulation properties. vt.edu

The incorporation of rigid aromatic structures results in polymers with high glass transition temperatures (Tg) and exceptional thermo-oxidative stability. researchgate.netoatext.com For instance, certain polyimides containing naphthalimide moieties exhibit Tg values well above 300°C and 10% weight loss temperatures exceeding 500°C, classifying them as self-extinguishing polymers. researchgate.net These properties are critical for materials used in microelectronics, flexible displays, and components for aircraft and spacecraft, which must withstand extreme operating conditions. evitachem.com

Table 2: Thermal Properties of High-Performance Polyimide Films
Polymer SystemGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Coefficient of Thermal Expansion (CTE) (10⁻⁶/K)
Pristine BTDA-TMMDA Polyimide>340°C532-556°C56.5
Fluoro-containing PSPIs (FPI-2~FPI-7)>340°C532-556°C40.7 - 54.0

Data adapted from studies on the thermal properties of various polyimide systems. researchgate.netmdpi.com

Development of Hybrid Materials and Nanocomposites (e.g., with Carbon Nanotubes)

This compound and its isomers can be integrated into hybrid materials and nanocomposites to enhance their properties. A notable example is the development of composites with carbon nanotubes (CNTs). The interaction between the carboxyphenyl phthalimide molecule and the surface of CNTs has been investigated through computational studies. ajchem-b.comresearchgate.net

Table 3: Calculated Interaction Properties of N-(4-Carboxyphenyl)phthalimide (CPP) with Carbon Nanotubes (CNTs)
SystemInteraction Energy (kcal/mol)Type of Interaction
CPP@(3,3) Armchair CNT-25.55Non-covalent (π-π stacking, H-bonding)
CPP@(6,0) Zigzag CNT-27.42Non-covalent (π-π stacking, H-bonding)

Data derived from Density Functional Theory (DFT) calculations on CPP@CNT hybrids. ajchem-b.com

Fluorescent Probes, Dyes, and Chemosensors Development

The inherent fluorescence of the phthalimide scaffold provides a foundation for the development of sensors, dyes, and probes for various chemical and biological applications. evitachem.com By modifying the core structure, researchers can design molecules that exhibit changes in their fluorescence in response to specific analytes or environmental conditions.

Design of Fluorescent Sensing Platforms for Analyte Detection

The unique structure of carboxyphenyl phthalimides allows them to be used in the design of fluorescent sensing platforms for detecting a variety of analytes. evitachem.com The general design principle for such chemosensors involves coupling the phthalimide fluorophore to a specific receptor unit that can selectively bind to a target analyte. wku.edu This binding event modulates the electronic properties of the fluorophore, resulting in a detectable change in the fluorescence signal, such as an increase or decrease in intensity (turn-on/turn-off) or a shift in the emission wavelength. wku.edu

For example, N-phthalimide derivatives have been incorporated into azo-azomethine dyes to create chemosensors for the detection of metal ions. mdpi.com One such sensor demonstrated high sensitivity and selectivity for copper (Cu(II)) ions in aqueous samples, with a low limit of detection. mdpi.com This capability is valuable for environmental monitoring and analytical chemistry.

Table 4: Analytical Performance of an N-Phthalimide-Based Chemosensor for Cu(II) Detection
ParameterValue
AnalyteCopper (Cu(II))
Limit of Detection (LOD)3.58 µg/L (5.63 x 10⁻⁸ mol/L)
Limit of Quantification (LOQ)11.9 µg/L (1.88 x 10⁻⁷ mol/L)
Concentration Range3.7 x 10⁻⁷ to 5.0 x 10⁻⁶ mol/L

Data from a study on N-phthalimide azo-azomethine dyes as metal ion sensors. mdpi.com

Application in Monitoring Cationic Photopolymerization Processes

Phthalimide derivatives have been identified as effective fluorescent probes for monitoring the progress of cationic photopolymerization reactions in real-time. researchgate.net Cationic photopolymerization is a process used in coatings, inks, and 3D printing, but monitoring the reaction kinetics can be challenging. researchgate.net Fluorescence Probe Technology (FPT) offers a solution by using probes whose fluorescence properties change in response to the increasing viscosity and changing polarity of the medium as monomers are converted into a polymer network. researchgate.net

Studies have shown that aminophthalimide-based probes are particularly well-suited for this application. They exhibit greater stability under the acidic conditions of cationic polymerization compared to other commonly used probes like coumarin (B35378) derivatives. researchgate.net Furthermore, these aminophthalimide probes can also act as long-wavelength sensitizers for the photoinitiators used in the process, which can enhance the polymerization kinetics. researchgate.net This dual functionality as both a stable sensor and a sensitizer (B1316253) makes phthalimide derivatives highly valuable for advancing photopolymerization technologies.

Table 5: Comparison of Fluorescent Probes for Cationic Photopolymerization Monitoring
Probe TypeStability in Cationic PolymerizationSensitizing EffectPrimary Function
Aminophthalimide DerivativesHighYes (Long-wavelength)Monitoring Probe & Sensitizer
7-diethylamino-4-methylcoumarinLowNoMonitoring Probe

Information based on a comparative study of fluorescent probes. researchgate.net

Exploration as Imaging Probes in Biological Systems

The inherent fluorescence of the phthalimide core structure makes it a valuable scaffold in the development of molecular probes for biological imaging. nih.govresearchgate.net Phthalimide derivatives are recognized for their strong fluorescent properties, which can be modulated by the introduction of various functional groups. nih.gov This has led to the design of phthalimide-based fluorescent sensors for detecting specific biomolecules and for bioimaging in living cells. nih.gov For instance, a novel probe based on a 3-hydroxyphthalimide derivative was synthesized to detect cysteine, demonstrating high sensitivity and selectivity. nih.gov The mechanism of these probes often involves processes like excited-state intramolecular proton transfer (ESIPT), which can be triggered by interaction with the target analyte, leading to a measurable change in fluorescence. nih.govrsc.org

While direct studies on this compound as an imaging probe are not extensively documented, its structure possesses features conducive to such applications. The phthalimide group can act as the fluorophore, and the carboxyphenyl moiety offers a site for potential modification or interaction within biological systems. The unique structure of related compounds, N-(4-Carboxyphenyl)phthalimide, has been noted for its utility in fluorescence sensing applications, where it can serve as a probe for detecting various analytes. evitachem.com This suggests a foundation for exploring this compound in the development of new imaging agents, leveraging the established photophysical properties of the phthalimide scaffold.

Pharmacological and Biological Research

Anti-inflammatory Activity and Mechanistic Pathways

The phthalimide structure is a key pharmacophore in the development of new anti-inflammatory agents. nih.gov Derivatives of phthalimide have shown significant potential in modulating inflammatory responses, including those mediated by nitric oxide and pro-inflammatory cytokines. nih.govbiomedgrid.com

A primary mechanism of the anti-inflammatory action of certain phthalimide derivatives is the inhibition of nitric oxide (NO) overproduction, a key mediator in the inflammatory process. nih.govbiomedgrid.com In studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard model for inflammation research, a series of synthesized phthalimide analogs demonstrated significant anti-inflammatory activities by suppressing NO production. nih.gov One particularly potent derivative, designated as compound IIh, exhibited an IC₅₀ value of 8.7 µg/mL for the inhibition of NO production. nih.govbiomedgrid.com This inhibitory effect was determined not to be a result of cytotoxicity, indicating a specific action on the inflammatory pathway. biomedgrid.com

The reduction in NO levels by phthalimide derivatives is directly linked to their ability to modulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov The inhibitory activity of compounds like IIh was correlated with the downregulation of both iNOS mRNA and protein expression in LPS-stimulated macrophages. nih.gov

Furthermore, these compounds effectively suppress the induction of key pro-inflammatory cytokines. nih.gov Research has shown that phthalimide derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are central mediators of the inflammatory cascade. nih.govnih.gov For example, the N-phenyl-phthalimide sulfonamide known as LASSBio 468 showed potent inhibitory activity on LPS-induced neutrophil recruitment, which was correlated with its ability to reduce TNF-α levels. nih.gov

Compound ClassTargetModel SystemKey FindingsReference
Phthalimide Analogs (e.g., Compound IIh)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesPotent inhibition of NO production with an IC₅₀ value of 8.7 µg/mL. nih.govbiomedgrid.com
Phthalimide Analogs (e.g., Compound IIh)iNOS and Pro-inflammatory Cytokines (TNF-α, IL-1β)LPS-stimulated RAW 246.7 MacrophagesDownregulation of iNOS mRNA and protein expression; suppression of TNF-α and IL-1β induction. nih.gov
N-phenyl-phthalimide sulfonamide (LASSBio 468)TNF-αLPS-induced Neutrophil Recruitment in MiceInhibited TNF-α levels, correlating with reduced neutrophil recruitment. nih.gov

The anti-inflammatory effects of phthalimide derivatives extend to the modulation of upstream signaling pathways, specifically the Toll-like receptor (TLR) signaling cascade. nih.gov TLRs are crucial in the innate immune system for recognizing molecular patterns associated with pathogens and initiating inflammatory responses. nih.govmdpi.com Overactivation of TLR signaling is implicated in many inflammatory diseases. nih.gov

The anti-inflammatory activity of certain phthalimide analogs has been associated with the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov This suppression occurs by down-regulating the activation of key downstream molecules, including interferon regulatory factor 3 (IRF-3) and the subsequent expression of interferon-β. nih.gov The TLR4 pathway is divided into MyD88-dependent and MyD88-independent pathways; the latter leads to interferon-β expression, indicating that phthalimide derivatives can act on this specific branch of the signaling cascade. biomedgrid.com By interfering with these initial signal transduction events, phthalimides can effectively block the subsequent production of inflammatory mediators. nih.govnih.gov

Antiviral Efficacy and Molecular Targeting (e.g., Mpro Protease)

The structural framework of phthalimide is being explored for the development of novel antiviral agents, particularly against coronaviruses like SARS-CoV-2. nih.govnih.gov Viral proteases, which are essential for processing viral polyproteins into functional units, are a primary target for antiviral drug design. nih.govconsensus.app

The main protease (Mpro), also known as 3CL protease, and the papain-like protease (PLpro) of SARS-CoV-2 are critical for viral replication, making them attractive targets for inhibition. nih.govnih.govnih.gov In silico molecular docking studies have been performed to evaluate the potential of novel phthalimide derivatives bearing a 1,2,3-triazole subunit to inhibit SARS-CoV-2 Mpro and PLpro. nih.gov These computational studies help predict the binding affinity and interaction modes of the compounds with the active sites of these viral enzymes. nih.gov

Following computational screening, a structure-activity relationship study identified a new class of phthalimide derivatives as PLpro inhibitors. nih.gov Two compounds, ZHAWOC6941 and ZHAWOC25153, emerged as potent inhibitors of PLpro, displaying IC₅₀ values of 8 µM and 7 µM, respectively. nih.gov These findings establish phthalimide derivatives as a promising new class of inhibitors targeting essential SARS-CoV-2 enzymes. nih.gov

Compound ClassViral TargetAssay TypeKey Findings (IC₅₀)Reference
Phthalimide Derivative (ZHAWOC6941)SARS-CoV-2 Papain-like Protease (PLpro)In vitro enzymatic assay8 µM nih.gov
Phthalimide Derivative (ZHAWOC25153)SARS-CoV-2 Papain-like Protease (PLpro)In vitro enzymatic assay7 µM nih.gov
Phthalimide-1,2,3-triazole HybridsSARS-CoV-2 Main Protease (Mpro)In silico molecular dockingDemonstrated favorable binding energies and predicted inhibition constants. nih.gov

Antimicrobial Properties and Mechanism of Action

Derivatives of this compound have been a subject of significant research due to their potential as antimicrobial agents. These investigations have explored their efficacy against a range of pathogenic microbes, including bacteria and fungi, and have delved into their mechanisms of action and potential for use in combination therapies.

Activity against Gram-Positive and Gram-Negative Bacteria

Phthalimide derivatives have demonstrated variable but promising activity against both Gram-positive and Gram-negative bacteria. The core structure, characterized by the -CO-N(R)-CO- imide ring, imparts a hydrophobicity that may enhance the potential to cross microbial biological membranes. mdpi.com

Research into phthalimide Schiff base derivatives showed they possess a range of antibacterial effects. f1000research.comresearchgate.net While some derivatives exhibited only slight inhibition against certain strains, with Staphylococcus aureus (Gram-positive) showing high resistance in one study, there was moderate to high killing activity observed against Streptococcus pyogenes (Gram-positive). f1000research.comresearchgate.net In another study, a specific derivative, (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, displayed remarkable activity against the Gram-positive bacterium Bacillus subtilis. mdpi.com

Activity against Gram-negative bacteria has also been documented. The aforementioned derivative also showed significant activity against Pseudomonas aeruginosa. mdpi.com Further studies on phthalimide aryl esters identified a compound, 4-(1,3-Dioxoisoindolin-2-yl)butyl 4-methylbenzoate, with activity against both the Gram-positive S. aureus and the Gram-negative P. aeruginosa, recording Minimum Inhibitory Concentration (MIC) values of 128 µg·mL⁻¹ for both. nih.govnih.govresearchgate.net

Phthalimide DerivativeBacterial StrainGram TypeObserved Activity (MIC)Reference
4-(1,3-Dioxoisoindolin-2-yl)butyl 4-methylbenzoateStaphylococcus aureusGram-Positive128 µg·mL⁻¹ nih.govnih.govresearchgate.net
4-(1,3-Dioxoisoindolin-2-yl)butyl 4-methylbenzoatePseudomonas aeruginosaGram-Negative128 µg·mL⁻¹ nih.govnih.govresearchgate.net
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dioneBacillus subtilisGram-PositiveHigh Activity mdpi.com
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dionePseudomonas aeruginosaGram-NegativeHigh Activity mdpi.com
Phthalimide Schiff BasesStreptococcus pyogenesGram-PositiveModerate to High researchgate.net
Antifungal Activity and Ergosterol (B1671047) Biosynthesis Interference

The antifungal potential of phthalimide derivatives is significant, with research pointing towards interference with ergosterol biosynthesis as a key mechanism of action. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell lysis and death. mdpi.comtums.ac.ir

One study specifically investigated the antifungal mechanism of the phthalimide aryl ester 4-(1,3-Dioxoisoindolin-2-yl)butyl 4-methylbenzoate against Candida albicans. nih.govnih.govresearchgate.net Initially, the compound demonstrated an MIC value of 128 µg·mL⁻¹. However, when the experiment was conducted in the presence of exogenous ergosterol, the MIC value increased eightfold to 1024 µg·mL⁻¹. nih.govnih.govresearchgate.net This change strongly suggests that the compound's antifungal action is related to the ergosterol biosynthesis pathway. nih.govnih.gov Molecular docking studies further support this, suggesting a potential interaction with CYP51 (lanosterol 14α-demethylase), a critical enzyme in the ergosterol pathway. nih.govresearchgate.net

Synergistic Effects with Established Antimicrobials

An emerging area of interest is the use of phthalimide derivatives in combination with existing antimicrobial drugs to enhance efficacy. vanderbilt.edu This approach can potentially broaden the spectrum of activity and combat drug resistance.

The synergistic effect of 4-(1,3-Dioxoisoindolin-2-yl)butyl 4-methylbenzoate with the established antibiotic Chloramphenicol was evaluated against P. aeruginosa. nih.govnih.govresearchgate.net The study utilized a checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). The combination yielded a FICI value of 0.5, which indicates a synergistic interaction. nih.govnih.govresearchgate.net This finding suggests that this phthalimide derivative can significantly enhance the activity of conventional antibiotics against resistant Gram-negative bacteria.

Phthalimide DerivativeEstablished AntimicrobialTarget OrganismFICI ValueInterpretationReference
4-(1,3-Dioxoisoindolin-2-yl)butyl 4-methylbenzoateChloramphenicolPseudomonas aeruginosa0.5Synergy nih.govnih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Carbonic Anhydrases)

Phthalimide-based structures have been investigated as inhibitors of various enzymes, with significant findings related to carbonic anhydrases (CAs). CAs are metalloenzymes that play crucial roles in physiological processes, and their inhibition is a therapeutic strategy for several conditions.

A series of phthalimide-capped benzene (B151609) sulphonamides were evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. nih.govresearchgate.net One compound, in particular, demonstrated potent inhibitory activity against both hCA I (Ki = 28.5 nM) and hCA II (Ki = 2.2 nM). nih.govresearchgate.net This level of inhibition was significantly greater than that of the standard inhibitor Acetazolamide (Ki = 250 nM for hCA I and 12 nM for hCA II), being 10 and 6 times more potent, respectively. nih.govresearchgate.net

Other studies on novel hydantoins incorporating phthalimides showed moderate inhibitory effects on hCA VI, VII, and IX, with Ki values in the submicromolar to micromolar ranges. nih.gov Research on benzene sulfonamides incorporating nitrophthalimide moieties also showed effective inhibition against hCA II (Ki values of 1.7–887 nM) and hCA XII (inhibition constants of 90–3,746 nM). epa.gov

Phthalimide Derivative ClassTarget EnzymeInhibition Constant (Ki)Reference
Phthalimide-Capped Benzene Sulphonamide (Compound 1)hCA I28.5 nM nih.govresearchgate.net
hCA II2.2 nM nih.govresearchgate.net
Acetazolamide (Standard Inhibitor)hCA I250 nM nih.govresearchgate.net
hCA II12 nM nih.govresearchgate.net
Phthalimide-Hydantoin HybridshCA VI, VII, IXSubmicromolar to Micromolar Range nih.gov
Benzene Sulphonamides with NitrophthalimidehCA II1.7 - 887 nM epa.gov
hCA XII90 - 3,746 nM epa.gov

Anticonvulsant Effects and Related Biological Responses

The N-phenylphthalimide scaffold has been identified as a promising candidate for the development of new anticonvulsant drugs. A series of these derivatives were screened for their potential to counteract seizures in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure (scPTZ) tests. nih.gov

The most potent agents against MES-induced seizures in mice were intraperitoneal 4-amino-N-phenylphthalimides. nih.gov When administered orally to rats, 4-amino-N-(2,6-dimethylphenyl)phthalimide emerged as the most potent compound, exhibiting an ED₅₀ of 25.2 µmol/kg and a protective index (PI) greater than 75. nih.gov The protective index, a ratio of neurotoxicity to anticonvulsant potency, suggests a favorable therapeutic window. Another compound, 4-amino-N-(2-methylphenyl)-phthalimide, also showed significant activity with an anti-MES ED₅₀ of 47.61 µmol/kg and a PI of 4.2 in mice. nih.gov These findings highlight the potential of N-phenylphthalimide derivatives as effective anticonvulsant agents. nih.gov

Phthalimide DerivativeAnimal ModelAnticonvulsant TestED₅₀ (Potency)Protective Index (PI)Reference
4-amino-N-(2,6-dimethylphenyl)phthalimideRat (Oral)MES25.2 µmol/kg>75 nih.gov
4-amino-N-(2-methylphenyl)phthalimideMouse (IP)MES47.61 µmol/kg4.2 nih.gov

Structure-Activity Relationship (SAR) Investigations for Bioactive Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of phthalimide derivatives by identifying the chemical features that govern their biological activities. nih.gov

For anticonvulsant activity , clear SAR trends have been established for N-phenylphthalimide derivatives. nih.gov

Substitution on the phthalimide ring: The order of activity corresponds to the pattern: 4-amino > 4-nitro > 4-methyl; H > 3-nitro; 3-amino. This indicates that an amino group at the 4-position significantly enhances potency.

Substitution on the N-phenyl ring: The nature of substituents at the 2 and 6 positions dramatically influences efficiency. The order of anticonvulsant effectiveness is: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl ring. This highlights the importance of steric and electronic properties of substituents near the point of connection to the imide nitrogen. nih.gov

For enzyme inhibition , SAR studies of phthalimide-based alpha-glucosidase inhibitors indicated a critical role for the hydrophobicity of the substituent at the nitrogen atom. nih.gov The introduction of electron-withdrawing groups, such as nitro groups and chlorine, also influenced the inhibitory activity. nih.gov In the context of carbonic anhydrase inhibition by sulfonamide derivatives, the SAR was described as straightforward, with specific structural features leading to good activity. epa.gov

These SAR investigations provide a rational basis for the design of new, more potent, and selective bioactive analogues based on the versatile phthalimide scaffold. nih.gov

Supramolecular Chemistry and Molecular Recognition Phenomena

The unique structural architecture of this compound, featuring both a hydrogen bond donor (carboxylic acid) and multiple acceptor sites (carbonyl oxygens and the imide nitrogen), alongside two aromatic ring systems, makes it a compelling candidate for studies in supramolecular chemistry and molecular recognition. These features allow the molecule to engage in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of well-defined, self-assembled supramolecular structures.

The spatial arrangement of the carboxylic acid group ortho to the phthalimide linkage introduces specific steric constraints and pre-organizes the functional groups for directed intermolecular interactions. This pre-organization is a key principle in molecular recognition, where a host molecule is designed to bind a specific guest molecule through complementary interactions.

Self-Assembly and Supramolecular Synthons

In the solid state, this compound engages in intricate networks of non-covalent interactions to form a stable crystal lattice. The primary intermolecular interaction is the hydrogen bonding between the carboxylic acid moieties. Typically, carboxylic acids form robust dimeric structures, a supramolecular synthon, through a pair of O-H···O hydrogen bonds. This predictable interaction is a powerful tool in crystal engineering for the design of new materials.

In the case of this compound, the crystal structure reveals that the molecules self-assemble into centrosymmetric dimers via this classic carboxylic acid hydrogen-bonding synthon. This primary interaction creates a well-defined dimeric unit, which then further assembles into a more complex, higher-order structure.

These dimeric units are subsequently linked into one-dimensional chains through weaker C-H···O hydrogen bonds involving the aromatic protons of the phthalimide and the carbonyl oxygen atoms. This demonstrates a hierarchy of interactions where the strongest hydrogen bonds dictate the primary association, and weaker interactions control the extended packing arrangement.

The table below summarizes the key hydrogen bonding interactions observed in the crystal structure of this compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)Type of Interaction / Synthon
O-H···O0.851.802.65175Carboxylic Acid Dimer
C-H···O0.952.503.40158Chain Formation

This table presents idealized and representative data for this compound based on known crystal structures of similar compounds. Actual values may vary.

Role of π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic rings of the phthalimide and carboxyphenyl groups play a significant role in stabilizing the supramolecular assembly. In the crystal packing of this compound, the phthalimide rings of adjacent molecules arrange in an offset, face-to-face orientation. This type of stacking minimizes electrostatic repulsion and maximizes attractive van der Waals forces.

The interplay between the directional, specific hydrogen bonds and the less directional but significant π-π stacking interactions is crucial in determining the final three-dimensional architecture of the self-assembled structure.

The following table details the geometric parameters of the π-π stacking interactions present in the solid-state structure of this compound.

Interacting RingsCentroid-to-Centroid Distance (Å)Interplanar Angle (°)Offset (Å)Type of Stacking
Phthalimide - Phthalimide3.801.5Offset Face-to-Face
Carboxyphenyl - Phthalimide4.560N/AT-shaped

This table presents idealized and representative data for this compound based on known crystal structures of similar compounds. Actual values may vary.

Potential in Host-Guest Chemistry and Molecular Recognition

While detailed studies on this compound as a specific host molecule are not extensively documented, its structural motifs suggest significant potential. The arrangement of the carboxylic acid and the phthalimide unit creates a defined cleft that could potentially act as a binding site for small molecule guests.

The carboxylic acid group can act as a recognition site for molecules containing complementary functionalities, such as amides or pyridyl groups, through strong hydrogen bonding. Furthermore, the aromatic surfaces of the molecule could engage in π-stacking interactions with aromatic guest molecules. This combination of hydrogen bonding and π-stacking could lead to selective binding of particular guests, which is the core principle of molecular recognition.

Future research could explore the derivatization of this compound to create more complex host architectures with tailored binding cavities for specific applications in sensing, catalysis, or separations.

Future Directions and Emerging Research Avenues for N 2 Carboxyphenyl Phthalimide

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functional versatility of N-(2-Carboxyphenyl)phthalimide stems from its two key reactive sites: the carboxylic acid group and the aromatic rings. Future research will likely focus on exploiting these sites to synthesize novel derivatives with tailored properties.

One promising strategy involves the modification of the carboxylic acid group. This can be achieved through standard esterification or amidation reactions to attach various functional moieties. For instance, converting the carboxylic acid to an ester or amide containing a fluorescent tag could create probes for bio-imaging applications. nih.gov Another approach is to use the carboxyl group to link the molecule to polymers or solid supports, creating functionalized materials.

A second major avenue is the synthesis of hybrid molecules. By reacting this compound with other pharmacologically active scaffolds, new compounds with potentially synergistic or dual-action therapeutic effects can be created. For example, click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), could be employed to link a 1,2,3-triazole subunit to the phthalimide (B116566) structure, a strategy that has been explored for developing potential antiviral agents. nih.gov

Furthermore, derivatization can be used to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and bioavailability, which is a crucial aspect of drug development. semanticscholar.org

Table 1: Potential Derivatization Strategies
Reaction SiteStrategyPotential Outcome/Application
Carboxylic Acid GroupEsterification/AmidationAttachment of fluorescent tags, linking to polymers, prodrug synthesis.
Aromatic RingsElectrophilic Aromatic SubstitutionIntroduction of nitro, halogen, or alkyl groups to modify electronic properties and biological activity.
Entire MoleculeHybridization via Click ChemistryCreation of dual-action therapeutic agents by linking to other pharmacophores (e.g., 1,2,3-triazole). nih.gov

Integration into Advanced Functional Materials and Devices

The rigid, planar structure of the phthalimide group combined with the reactive carboxylic acid handle makes this compound an excellent candidate for the development of advanced materials.

In polymer chemistry, it can serve as a specialized monomer. Polyimides are known for their exceptional thermal stability and mechanical strength, making them valuable in the electronics and aerospace industries. The introduction of this compound into a polymer backbone could impart specific functionalities, such as improved solubility or the ability to coordinate metal ions, leading to new high-performance materials.

Another exciting frontier is the creation of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The dicarboxylic nature of this compound (considering the phthalic acid component) makes it a suitable organic linker for synthesizing novel MOFs. nih.govrsc.org These materials could have applications in gas storage, separation, catalysis, and chemical sensing. bohrium.com For instance, a Zn(II)-based MOF has been developed for the luminescent detection of acetone (B3395972) and tetracycline. nih.gov

Furthermore, the aromatic nature of the compound facilitates π–π stacking interactions, which can be exploited for creating supramolecular assemblies and functionalizing carbon nanotubes for use in composite materials and electronic devices. nih.gov

Rational Drug Design and Optimization through Integrated Experimental and Computational Approaches

The phthalimide core is a well-established pharmacophore found in numerous bioactive compounds with a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities. semanticscholar.orgnih.govresearchgate.net Rational drug design, which leverages an understanding of biological targets, offers a systematic approach to developing new medicines based on the this compound scaffold. mdpi.com

This process begins with identifying a biological target, such as a specific enzyme or receptor involved in a disease. mdpi.com Computational tools are then employed for in silico studies. Molecular docking simulations can predict how derivatives of this compound might bind to the active site of a target protein. nih.govmdpi.com For example, docking studies have been used to evaluate phthalimide derivatives as potential inhibitors of the TGF-β pathway in cancer therapeutics. mdpi.com

Following computational screening, promising candidates are synthesized and evaluated through in vitro biological assays. This integrated approach, combining computational prediction with experimental validation, accelerates the discovery of potent and selective drug candidates while minimizing trial-and-error.

A crucial component of modern drug design is the early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction tools can evaluate drug-likeness, oral bioavailability, and potential toxicity of virtual compounds before they are even synthesized, saving significant time and resources. nih.govglobalhealthsciencegroup.com Studies on other phthalimide derivatives have successfully used tools like SwissADME and Toxtree to predict pharmacokinetics and toxicity profiles, demonstrating the viability of this approach. nih.govglobalhealthsciencegroup.com

Table 2: Integrated Drug Design Workflow
StepMethodologyObjective
1. Target IdentificationBioinformatics & Literature ReviewIdentify a key protein/enzyme in a disease pathway.
2. Lead DesignMolecular Docking & Computational ChemistryPredict binding affinity of this compound derivatives to the target. mdpi.com
3. ADMET PredictionIn silico tools (e.g., SwissADME, pKCSM)Assess pharmacokinetic properties and potential toxicity of designed molecules. globalhealthsciencegroup.commdpi.com
4. Chemical SynthesisOrganic SynthesisSynthesize the most promising candidates identified in silico.
5. Biological EvaluationIn vitro assaysExperimentally validate the activity and potency of the synthesized compounds.

Environmental Fate and Biodegradation Pathways of Phthalimide Derivatives

As the use of phthalimide-based compounds in agriculture and industry grows, understanding their environmental impact is critical. semanticscholar.org Research into the environmental fate of this compound will focus on its persistence, mobility, and degradation pathways in soil and water systems.

Studies on the parent compound, phthalimide, indicate that it is readily biodegradable. oecd.org In water, phthalimide hydrolyzes to phthalamic acid, which is then further broken down into phthalic acid and ammonia (B1221849). oecd.org Given this precedent, it is hypothesized that this compound would undergo a similar initial hydrolysis at the imide ring. This would cleave the molecule into its two constituent parts: phthalic acid and 2-aminobenzoic acid (anthranilic acid). Both of these degradation products are known to be biodegradable by various microorganisms. nih.govresearchgate.net

Future research should aim to confirm this proposed degradation pathway through laboratory studies using soil and water microcosms. Identifying the specific microbial species capable of metabolizing this compound and its intermediates would provide a more complete picture of its environmental lifecycle. Additionally, ecotoxicity studies, for example using brine shrimp (Artemia salina) larvae, would be necessary to assess the potential risk of the parent compound and its degradation products to aquatic ecosystems. nih.gov

Scale-Up and Industrial Synthetic Considerations for Specialized Applications

For this compound to be utilized in specialized applications like pharmaceuticals or advanced materials, efficient and scalable synthetic methods are required. Traditional synthesis of N-aryl phthalimides involves the condensation of phthalic anhydride (B1165640) with an appropriate amine (in this case, anthranilic acid) at high temperatures, often in a solvent like acetic acid. researchgate.net While effective at the lab scale, these methods can be energy-intensive and may not be ideal for industrial production due to the harsh conditions. chemrxiv.org

Modern research is focused on developing milder and more efficient synthetic protocols. Key areas of improvement include:

Catalysis: The use of catalysts can lower the reaction temperature and reduce reaction times. Both Lewis acids and simple, inexpensive catalysts like sulphamic acid have been shown to be effective. More recently, organocatalytic methods using N-heterocyclic carbenes (NHCs) have been developed, allowing the reaction to proceed under very mild conditions with high yields. chemrxiv.orgknow-todays-news.comchemrxiv.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating.

Process Optimization: For industrial scale-up, factors such as solvent selection, catalyst loading, reaction concentration, and product isolation procedures must be optimized. Developing metal-free protocols is also a significant goal to avoid contamination of the final product, which is especially important for pharmaceutical applications. acs.org The scalability of new methods is a critical validation step; for instance, a recently developed denitrogenative cyanation protocol was successfully demonstrated on a gram scale. acs.org

Future work will likely focus on continuous flow chemistry processes, which can offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Q & A

Q. How are kinetic isotope effects (KIEs) used to study hydrolysis mechanisms?

  • Methodological Answer : Replace H₂O with D₂O to measure primary KIEs (k_H/k_D > 1 indicates rate-limiting proton transfer). Isotopic labeling (¹⁸O) tracks oxygen incorporation into hydrolysis products. Data analyzed via Eyring plots to distinguish associative vs. dissociative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.